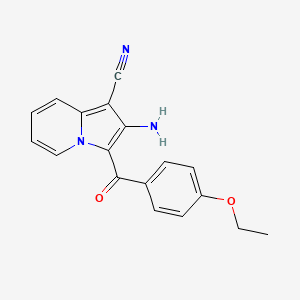

2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile is a synthetic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features an indolizine core with an amino group, an ethoxybenzoyl group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxybenzoyl chloride with 2-aminoindolizine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with cyanogen bromide to introduce the carbonitrile group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Nitro derivatives of the indolizine core.

Reduction: Primary amines with the indolizine core.

Substitution: Various substituted indolizine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1. Anti-inflammatory Activity

Indolizine derivatives, including 2-amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile, have been studied for their potential as anti-inflammatory agents. Research indicates that these compounds can inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a significant target in the development of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a study demonstrated that certain indolizine derivatives exhibited micromolar range activity against COX-2, highlighting their potential as analgesics and anti-inflammatory agents .

2. Antitubercular Activity

The compound has also shown promise in combating tuberculosis. In vitro studies have reported its effectiveness against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for various indolizine derivatives ranged from 4 to 64 µg/mL, indicating significant antitubercular activity. Molecular docking studies suggest that these compounds may target enoyl-acyl carrier protein reductase and anthranilate phosphoribosyltransferase .

3. Antimicrobial Properties

Indolizines are recognized for their antimicrobial activities. Various studies have confirmed that derivatives of this compound exhibit antibacterial effects against a range of pathogens. For instance, synthesized ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate compounds demonstrated notable antibacterial activity .

Mechanistic Insights

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and its biological targets. The studies reveal that hydrophobic interactions play a crucial role in the inhibition of COX-2 and other enzymes involved in inflammatory pathways .

Synthesis and Characterization

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including cyclization reactions that yield high-purity products. The purity and structural integrity of synthesized compounds are often confirmed using spectroscopic techniques such as FT-IR, NMR, and LC-MS .

Characterization Data Table

| Compound Name | Yield (%) | MIC (µg/mL) | Target Enzyme/Pathway |

|---|---|---|---|

| This compound | 69–83 | 16–64 | COX-2, InhA (tuberculosis target) |

| Ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate | >99 | Variable | Bacterial pathogens |

Case Studies

Case Study 1: COX-2 Inhibition

A study published in the Journal of Medicinal Chemistry evaluated several indolizine derivatives for their COX-2 inhibitory potential. The results indicated that some compounds had IC50 values comparable to established NSAIDs like indomethacin, suggesting their potential for development as new anti-inflammatory drugs .

Case Study 2: Antitubercular Efficacy

Research conducted on a series of indolizines demonstrated promising results against multidrug-resistant Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing the antitubercular activity of these compounds .

Mecanismo De Acción

The mechanism of action of 2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ethoxybenzoyl group can engage in hydrophobic interactions. The carbonitrile group may also participate in covalent bonding with nucleophilic residues, leading to inhibition or modulation of the target’s activity.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-3-benzoylindolizine-1-carbonitrile: Lacks the ethoxy group, resulting in different reactivity and biological activity.

2-Amino-3-(4-methoxybenzoyl)indolizine-1-carbonitrile: Contains a methoxy group instead of an ethoxy group, affecting its solubility and interaction with biological targets.

2-Amino-3-(4-chlorobenzoyl)indolizine-1-carbonitrile: The presence of a chloro group alters its electronic properties and reactivity.

Uniqueness

2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile is unique due to the presence of the ethoxy group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This makes it a valuable compound for drug discovery and development.

Actividad Biológica

2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique indolizine structure, which contributes to its biological activity. Its IUPAC name reflects the presence of an amino group, an ethoxybenzoyl moiety, and a carbonitrile functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It may also modulate receptors that are crucial in signaling pathways related to cancer and cardiovascular diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast) | 5.67 ± 0.2 |

| MCF-7 (Breast) | 6.45 ± 0.3 | |

| Doxorubicin | MDA-MB-231 | 3.18 ± 0.1 |

| MCF-7 | 4.17 ± 0.2 |

The compound exhibited an IC50 value of 5.67 μM against MDA-MB-231 cells, indicating a stronger potency compared to Doxorubicin, a standard chemotherapeutic agent .

Cardiovascular Effects

In addition to its anticancer properties, this indolizine derivative shows promise in cardiovascular applications. Research indicates that it may possess anti-hypertensive and bradycardiac effects, which could be beneficial for treating cardiovascular syndromes .

Study on Anticancer Efficacy

A comprehensive study investigated the cytotoxic effects of various indolizine derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in breast cancer models, suggesting its potential as an anticancer agent .

Pharmacological Properties

Another study focused on the pharmacological properties of similar indolizine compounds, noting their ability to prolong action potentials in cardiac cells and reduce heart rate under certain conditions . This suggests that derivatives like 2-Amino-3-(4-ethoxybenzoyl)indolizine may have dual roles in both oncology and cardiology.

Propiedades

IUPAC Name |

2-amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-2-23-13-8-6-12(7-9-13)18(22)17-16(20)14(11-19)15-5-3-4-10-21(15)17/h3-10H,2,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKCOVQFKDFODN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.